Osmocene, 1,1',2,2',3,3',4,4',5,5'-decamethyl-

Cyclic Voltammetry Redox Chemistry Electron Donor

Decamethylosmocene, systematically named 1,1',2,2',3,3',4,4',5,5'-decamethylosmocene or bis(pentamethylcyclopentadienyl)osmium(II) (CAS 100603-32-5), is a fully methylated osmium metallocene belonging to the broader family of sandwich complexes with the general formula (C₅Me₅)₂M. The ten electron-donating methyl groups substantially modulate the electronic structure of the central osmium atom, rendering this compound a significantly stronger electron donor than its non-methylated parent osmocene and most other permethylated metallocenes.

Molecular Formula C20H30Os
Molecular Weight 460.7 g/mol
Cat. No. B12349515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsmocene, 1,1',2,2',3,3',4,4',5,5'-decamethyl-
Molecular FormulaC20H30Os
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESC[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Os+2]
InChIInChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2
InChIKeyYDLRHWLCYHBMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decamethylosmocene (Cp*₂Os): A Benchmark Electron-Rich Metallocene for Specialized Redox, Photochemical, and Catalytic Applications


Decamethylosmocene, systematically named 1,1',2,2',3,3',4,4',5,5'-decamethylosmocene or bis(pentamethylcyclopentadienyl)osmium(II) (CAS 100603-32-5), is a fully methylated osmium metallocene belonging to the broader family of sandwich complexes with the general formula (C₅Me₅)₂M [1]. The ten electron-donating methyl groups substantially modulate the electronic structure of the central osmium atom, rendering this compound a significantly stronger electron donor than its non-methylated parent osmocene and most other permethylated metallocenes [2]. Its well‑defined, reversible one‑electron oxidation chemistry, high thermal robustness, and distinctive photophysical behavior have established decamethylosmocene as a reference compound in fundamental organometallic research and as a functional component in light‑driven hydrogen evolution schemes [3].

Why Generic Metallocene Substitution Fails: Critical Property Gaps Between Decamethylosmocene and its Closest Analogs


Although decamethylosmocene shares the same (C₅Me₅)₂M framework as decamethylruthenocene and decamethylferrocene, and the same metal center as osmocene, these compounds cannot be interchanged without altering performance or experimental outcomes. The methyl substituents on decamethylosmocene shift the first ionization potential by approximately 0.3 eV relative to osmocene [1] and produce a distinct UV‑Vis spectral signature that enables unambiguous identity confirmation [2]. Cyclic voltammetry and photochemical hydrogen evolution studies further demonstrate that decamethylosmocene possesses a uniquely higher proton affinity than either decamethylferrocene or osmocene, a property that directly governs reactivity in biphasic proton‑coupled electron transfer processes [3]. Consequently, generic selection of a “permethylated metallocene” without accounting for these quantitative differences risks compromised electron‑donor efficiency, incorrect spectroscopic identification, and unsuitable thermal processing windows.

Quantitative Differentiation Evidence for Decamethylosmocene Against Closest Analogs


Lower First Oxidation Potential Versus Osmocene Confers Stronger Electron Donor Capability

Decamethylosmocene (Cp*₂Os) undergoes a reversible one‑electron oxidation at a half‑wave potential of +0.27 V vs SCE in acetonitrile [1]. In contrast, the parent osmocene (Cp₂Os) exhibits an irreversible oxidation at an anodic peak potential of +0.48 V vs SCE under comparable conditions, corresponding to a thermodynamic half‑wave potential of approximately +0.45 V vs SCE [2]. The 0.21 V cathodic shift unambiguously identifies decamethylosmocene as a substantially stronger electron donor, a consequence of the electron‑donating methyl substituents raising the energy of the osmium‑centered HOMO.

Cyclic Voltammetry Redox Chemistry Electron Donor

Red‑Shifted Ligand‑Field Triplet Enables Spectroscopic Differentiation from Osmocene

The lowest‑energy ligand‑field triplet absorption of decamethylosmocene is observed at λ_max = 374 nm (2.67 × 10⁴ cm⁻¹) and the corresponding emission at 572 nm, both measured at 77 K but also detectable at room temperature [1]. For osmocene under identical measurement conditions, the triplet absorption appears at 372 nm and emission at 567 nm [1]. The systematic 2–5 nm bathochromic shift, induced by methyl substitution, provides a high‑precision analytical handle for distinguishing the two species in reaction mixtures or formulated products.

UV‑Vis Spectroscopy Ligand Field Phosphorescence

Lower First Ionization Potential Validates Superior Gas‑Phase Electron Donor Strength

The first ionization potential of decamethylosmocene, determined by He(I) photoelectron spectroscopy, is 6.68 eV [1]. The corresponding value for osmocene, compiled from several independent experimental determinations, is approximately 7.0 eV (vertical IE) [2]. The 0.32 eV reduction reflects the destabilization of the osmium‑centered HOMO by the ten methyl groups and quantitatively mirrors the trend observed in solution‑phase redox potentials.

Photoelectron Spectroscopy Ionization Potential Electronic Structure

Significantly Lower Melting Point than Decamethylferrocene and Decamethylruthenocene Enables Energy‑Efficient Purification

Decamethylosmocene melts at 172–173 °C and sublimes at approximately 170 °C under reduced pressure . This is 61 °C lower than osmocene (mp 234 °C), 88–127 °C lower than decamethylferrocene (mp 291–295 °C), and 87 °C lower than decamethylruthenocene (mp 260 °C, decomposition) [1]. The markedly reduced melting point reflects weaker intermolecular interactions in the crystal lattice and substantially lowers the thermal budget required for purification by sublimation or zone refining.

Thermal Properties Purification Sublimation

Higher Proton Affinity than Decamethylferrocene and Osmocene Drives Biphasic Hydrogen Evolution Selectivity

Cyclic voltammetry in biphasic 1,2‑dichloroethane/water systems demonstrates that decamethylosmocene possesses a qualitatively higher proton affinity than both decamethylferrocene and osmocene [1]. In the photoinduced hydrogen evolution reactor, decamethylosmocene achieves ca. 90% hydride conversion efficiency under biphasic conditions versus only ca. 20% in a single organic phase, indicating that protonation at the interface is thermodynamically favored for the osmium compound [1]. Quantitative proton affinity values (in kcal mol⁻¹) are not reported in the primary source; the differentiation is inferred from comparative CV peak potentials and GC‑measured hydrogen yields.

Proton Affinity Hydrogen Evolution Biphasic Catalysis

High‑Impact Research and Industrial Application Scenarios for Decamethylosmocene Based on Verified Differentiation


Photoredox Electron Donor in Biphasic Hydrogen Evolution Cells

Decamethylosmocene's combination of a low oxidation potential (+0.27 V vs SCE) and elevated proton affinity makes it an ideal sacrificial electron donor for light‑driven hydrogen evolution at liquid|liquid interfaces. Under white‑light illumination in a 1,2‑dichloroethane/water biphasic cell, the compound achieves ca. 90% conversion to the osmocenium hydride intermediate, substantially outperforming the analogous single‑phase reaction [1]. This application leverages both the redox and proton affinity differentiation established in Evidence Items 1 and 5.

Pre‑Catalyst for Alkane and Alcohol Oxidation with Hydrogen Peroxide

As a pre‑catalyst in acetonitrile at 20–60 °C, decamethylosmocene activates hydrogen peroxide for the oxidation of saturated hydrocarbons, achieving turnover numbers up to 51,000 for cyclohexane (TOF 6000 h⁻¹) and 3,600 for ethane [2]. The electron‑rich osmium center, evidenced by the 6.68 eV ionization potential (Evidence Item 3), facilitates the generation of hydroxyl radicals that mediate the C–H bond activation. Pyridine addition eliminates the induction period, enabling reproducible kinetic studies.

Spectroscopic Standard for Ligand‑Field Triplet Characterization in Metallocenes

The well‑resolved ligand‑field triplet of decamethylosmocene at λ_abs = 374 nm and λ_em = 572 nm (Evidence Item 2) serves as a benchmark for comparative spectroscopic studies of permethylated metallocenes. Its intense orange‑yellow phosphorescence, visible even at room temperature [3], provides a convenient non‑destructive identity test and purity check without requiring specialized cryogenic equipment.

Precursor for Mixed‑Valence and Charge‑Transfer Salts in Molecular Electronics

The reversible Os(II)/Os(III) couple at +0.27 V vs SCE, combined with the well‑characterized crystal structure of [Os(C₅Me₅)₂]⁺[BF₄]⁻, establishes decamethylosmocene as a building block for one‑dimensional charge‑transfer complexes [4]. Its ionization potential of 6.68 eV (Evidence Item 3) and the ability to form stable cation salts enable the design of metamagnetic and conducting molecular materials where systematic tuning of the donor strength is required.

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